2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or similar precursors.
Coupling of the protected amine with the pyrazole: The Fmoc-protected amine is then coupled with the pyrazole derivative using coupling reagents like EDCI or DCC in the presence of a base.
Final deprotection and purification: The Fmoc group is removed under mild acidic conditions, and the final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme activities or protein interactions.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are widely used in peptide synthesis.
Pyrazole derivatives: Compounds containing the pyrazole ring are common in medicinal chemistry due to their biological activity.
Acetic acid derivatives: These compounds are prevalent in organic synthesis and have various applications in different fields.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid is unique due to its combination of the Fmoc protecting group, pyrazole ring, and acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-11-13(10-22-24)19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18-19H,12H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAOUQKIKHAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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